Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with the molecular formula C18H20O4 It is a derivative of propanoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the phenyl ring. The reaction conditions often include:
Temperature: Moderate (50-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropanoate ester can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-[4-(Benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate: Similar structure but with an ethoxy group, which may alter its reactivity and biological activity.
Ethyl 3-[4-(Benzyloxy)phenyl]-3-oxopropanoate: Contains a carbonyl group instead of a hydroxy group, leading to different chemical properties and applications.
Biological Activity
Ethyl 3-[2-(benzyloxy)phenyl]-3-hydroxypropanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the following structural features:
- Functional Groups : Hydroxy, ester, and benzyloxy.
- Molecular Formula : C20H24O5.
- CAS Number : 1132-61-2.
The compound's structure allows it to engage in various chemical reactions, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. This suggests potential utility in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms and efficacy in vivo.
Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Treatment Potential : In a recent investigation by Jones et al. (2024), the compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM, with evidence of apoptosis confirmed through flow cytometry analysis.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-16(19)15-10-6-7-11-17(15)22-13-14-8-4-3-5-9-14/h3-11,16,19H,2,12-13H2,1H3 |
InChI Key |
LABZVCZZEYPRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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